molecular formula C17H16F5NO B4855529 N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide

N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide

Cat. No. B4855529
M. Wt: 345.31 g/mol
InChI Key: NWPJNTZNEJXRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide, also known as AP5, is a chemical compound that has been widely used in scientific research for its ability to block NMDA receptors. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine to the receptor, which is required for the activation of the receptor by glutamate. As a result, N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide blocks the influx of calcium ions into the cell, which is necessary for the initiation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to block long-term potentiation (LTP), a process that is necessary for synaptic plasticity and learning and memory. N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide has also been shown to block the induction of long-term depression (LTD), a process that is involved in the weakening of synaptic connections. In addition, N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide has been shown to block the initiation of various intracellular signaling pathways, including the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide in lab experiments is its ability to selectively block NMDA receptors without affecting other types of glutamate receptors. This allows researchers to study the specific role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide is its non-specific binding to other proteins, which can lead to off-target effects.

Future Directions

There are several future directions for the use of N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide in scientific research. One direction is to study the role of NMDA receptors in the pathogenesis of various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to develop more selective NMDA receptor antagonists that can be used in clinical settings for the treatment of neurological disorders. Finally, future research can focus on the development of new methods for the synthesis of N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide and other NMDA receptor antagonists.

Scientific Research Applications

N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. This compound has been shown to block NMDA receptors in a dose-dependent manner, making it a useful tool for studying the function of these receptors. N-2-adamantyl-2,3,4,5,6-pentafluorobenzamide has been used to study the role of NMDA receptors in synaptic plasticity, learning, and memory, as well as in the pathogenesis of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(2-adamantyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F5NO/c18-11-10(12(19)14(21)15(22)13(11)20)17(24)23-16-8-2-6-1-7(4-8)5-9(16)3-6/h6-9,16H,1-5H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPJNTZNEJXRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-adamantyl)-2,3,4,5,6-pentafluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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